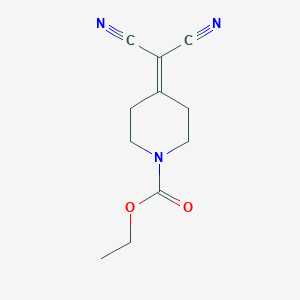
Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate
Description
Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate is an organic compound with the molecular formula C11H13N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique chemical structure, which includes a dicyanomethylene group attached to the piperidine ring. It has various applications in scientific research and industry due to its distinctive properties.
Properties
CAS No. |
930112-89-3 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)14-5-3-9(4-6-14)10(7-12)8-13/h2-6H2,1H3 |
InChI Key |
FZNNFDZAMWHSBX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(=C(C#N)C#N)CC1 |
Canonical SMILES |
CCOC(=O)N1CCC(=C(C#N)C#N)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the dicyanomethylene group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanomethylene group to other functional groups.
Substitution: The compound can undergo substitution reactions where the ethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dicyanomethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: Another piperidine derivative with different functional groups.
1-Piperidinecarboxylic acid, 4-(dicyanomethylene)-, ethyl ester: A closely related compound with similar chemical properties.
Uniqueness
Ethyl 4-(dicyanomethylidene)piperidine-1-carboxylate is unique due to its dicyanomethylene group, which imparts distinctive chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


